molecular formula C20H18ClN3O3 B11133852 N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11133852
M. Wt: 383.8 g/mol
InChI Key: HLSQKHMQJMRUQG-UHFFFAOYSA-N
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Description

N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: is a synthetic organic compound that belongs to the class of pyridazinyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the methoxyphenyl group, and subsequent acylation with 4-chlorobenzylamine. Common reagents used in these steps include hydrazine derivatives, acyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-16(18)17-10-11-20(26)24(23-17)13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

HLSQKHMQJMRUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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